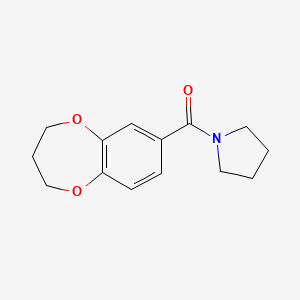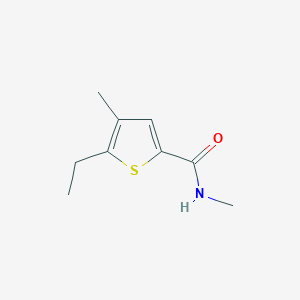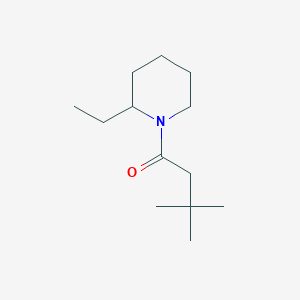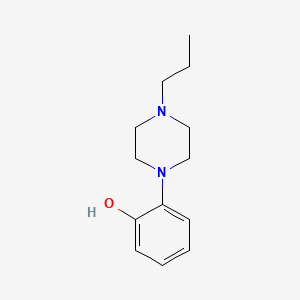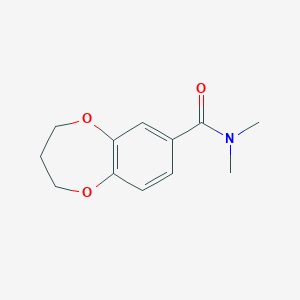
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure.
Wirkmechanismus
BRL-15572 is a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of sleep-wake cycles, appetite, and energy expenditure. BRL-15572 binds to the orexin-1 receptor and blocks the binding of orexin-A and orexin-B, which are the endogenous ligands for the receptor. By blocking the orexin-1 receptor, BRL-15572 modulates the activity of the orexinergic system, resulting in changes in sleep, appetite, and energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have significant effects on sleep-wake cycles and energy expenditure. In animal models of insomnia, BRL-15572 has been shown to increase total sleep time, decrease wakefulness, and improve sleep quality. BRL-15572 has also been shown to increase energy expenditure and reduce food intake in animal models of obesity. Additionally, BRL-15572 has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BRL-15572 is its selectivity for the orexin-1 receptor, which allows for more precise modulation of the orexinergic system. However, one limitation of BRL-15572 is its relatively short half-life, which may limit its efficacy in certain applications. Additionally, BRL-15572 has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on BRL-15572. One area of interest is the potential use of BRL-15572 in the treatment of sleep disorders such as insomnia and narcolepsy. Additionally, BRL-15572 may have potential applications in the treatment of addiction, anxiety, and depression. Further research is needed to fully understand the safety and efficacy of BRL-15572 in these applications. Additionally, the development of more potent and selective orexin-1 receptor antagonists may lead to more effective treatments for these disorders.
Synthesemethoden
The synthesis of BRL-15572 was first reported by researchers at GlaxoSmithKline in 2004. The synthesis involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxepin-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the desired product, BRL-15572.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Orexin-1 receptors are involved in the regulation of sleep-wake cycles, and their dysfunction has been implicated in sleep disorders such as narcolepsy and insomnia. BRL-15572 has been shown to improve sleep in animal models of insomnia and narcolepsy. Additionally, BRL-15572 has been investigated for its potential in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(2)12(14)9-4-5-10-11(8-9)16-7-3-6-15-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZSZCSCGQEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)
![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
![Methyl 5-(2,4-dichlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7500338.png)
